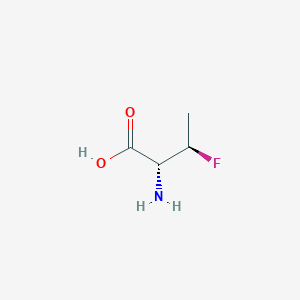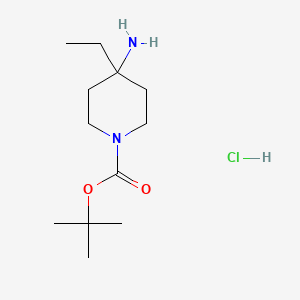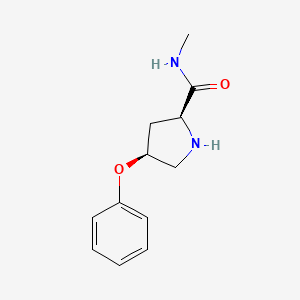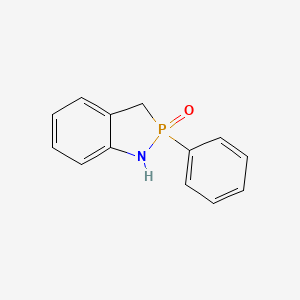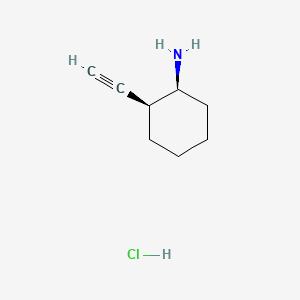
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a benzodioxine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihydroxybenzene derivative with a methoxycarbonylating agent, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of a catalyst and a solvent, such as dichloromethane or toluene, under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Mécanisme D'action
The mechanism of action of 6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(Methoxycarbonyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid include other benzodioxine derivatives, such as:
- 6-(Methoxycarbonyl)picolinic acid
- 6-(Methoxycarbonyl)-2-pyridinecarboxylic acid
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance .
Propriétés
Formule moléculaire |
C11H10O6 |
|---|---|
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
6-methoxycarbonyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C11H10O6/c1-15-11(14)6-2-3-7-8(4-6)16-5-9(17-7)10(12)13/h2-4,9H,5H2,1H3,(H,12,13) |
Clé InChI |
DHPUXXITFSAORO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)OC(CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


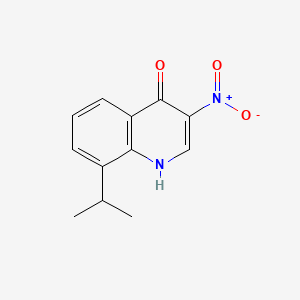



![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
